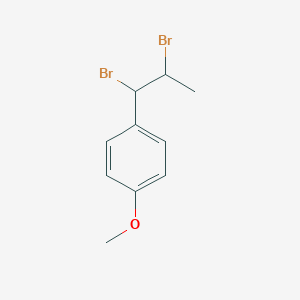
1-(1,2-Dibromopropyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Dibromopropyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,2-dibromopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dibromopropyl)-4-methoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of diphenyl(prop-1-en-1-yl)phosphine oxide with excess bromine, which yields the corresponding 1,2-dibromo derivative . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide at low temperatures (around -5°C) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar conditions as described above. The process would be optimized for efficiency, yield, and safety, with considerations for the handling and disposal of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-Dibromopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a propyl group.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while reduction reactions can produce propyl-substituted benzene derivatives.
Scientific Research Applications
1-(1,2-Dibromopropyl)-4-methoxybenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Dibromopropyl)-4-methoxybenzene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atoms can participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved.
Comparison with Similar Compounds
1-(1,2-Dibromopropyl)-4-methoxybenzene can be compared with other similar compounds, such as:
1-(1,2-Dibromoethyl)-4-methoxybenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(1,2-Dibromopropyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1,2-Dibromopropyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
1201-60-1 |
|---|---|
Molecular Formula |
C10H12Br2O |
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-(1,2-dibromopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10H,1-2H3 |
InChI Key |
YBNDQTKOLHGZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
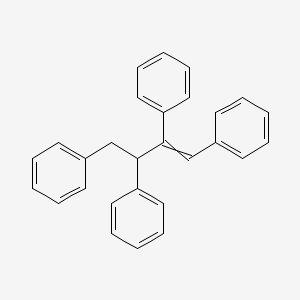

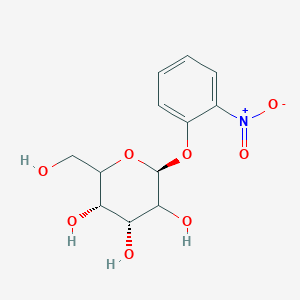
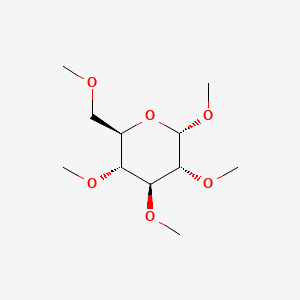
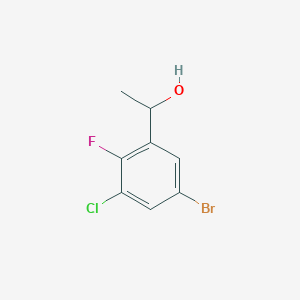
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
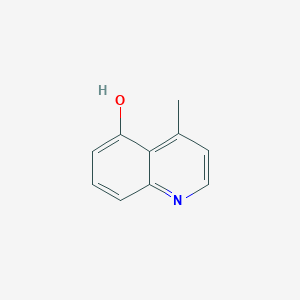
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)

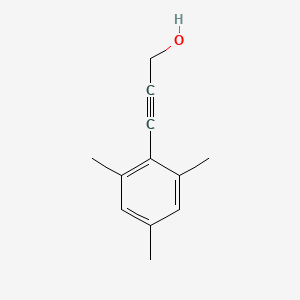
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
